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molecular formula C7H8ClNO B012348 5-(Chloromethyl)-2-methoxypyridine CAS No. 101990-70-9

5-(Chloromethyl)-2-methoxypyridine

Cat. No. B012348
M. Wt: 157.6 g/mol
InChI Key: YNCJGPOTUFPVTB-UHFFFAOYSA-N
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Patent
US07538117B2

Procedure details

To a solution of (6-methoxypyridin-3-yl)methanol (2) (537.8 g, 3.86 mol) obtained in Preparation Example 1 in dimethylformamide (1.6 L) was added dropwise thionyl chloride (310 mL, 4.25 mol) over a period of 1.3 hours while cooling in an ice bath under a nitrogen atmosphere. After stirring for 1 hour while cooling in an ice bath, toluene (5.4 L) and a 2N aqueous solution of sodium hydroxide (5.4 L) were added successively to the reaction mixture at 23° C. or below. The reaction mixture was stirred for about 10 minutes and then the aqueous layer was separated, the organic layer was washed with water (2.7 L). The organic layer was concentrated under reduced pressure to dryness, and then toluene (1.0 L) was added to the residue and azeotropic distillation was carried out to give 618.8 g of the title compound as a pale yellow oil (content 556.3 g, yield 91.4%).
Quantity
537.8 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
5.4 L
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 L
Type
reactant
Reaction Step Three
Yield
91.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][CH:4]=1.S(Cl)([Cl:13])=O.C1(C)C=CC=CC=1.[OH-].[Na+]>CN(C)C=O>[Cl:13][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[N:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
537.8 g
Type
reactant
Smiles
COC1=CC=C(C=N1)CO
Name
Quantity
1.6 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5.4 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.4 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with water (2.7 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
toluene (1.0 L) was added to the residue and azeotropic distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 618.8 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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